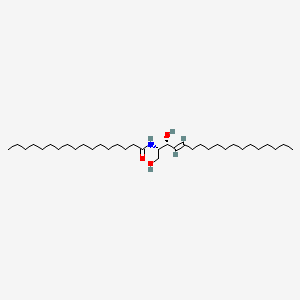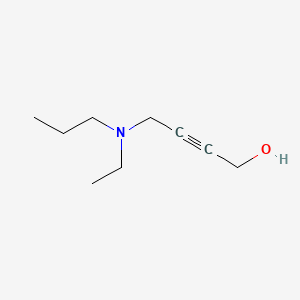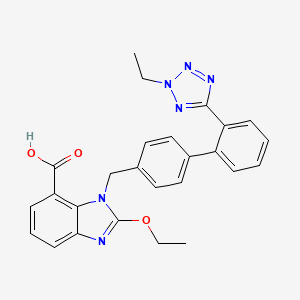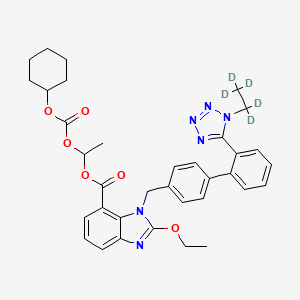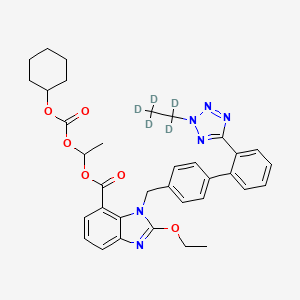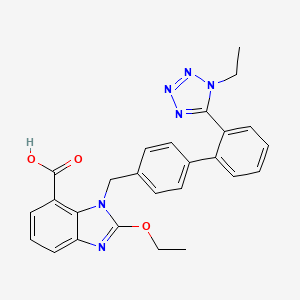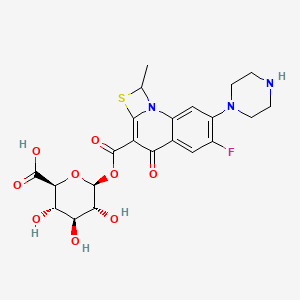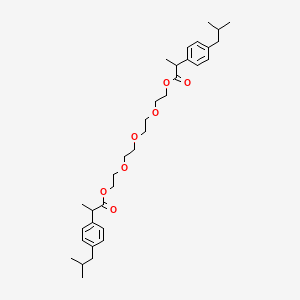
Tetraethyleneglycol Bisibuprofen Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyleneglycol Bisibuprofen Ester: is a compound formed as a byproduct during the esterification of ibuprofen with polyethylene glycol (PEG). This impurity is often found in pharmaceutical formulations, particularly in soft gelatin capsules, where PEG is used as a solvent or plasticizer. The presence of this impurity can affect the stability, efficacy, and safety of the pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The esterification of ibuprofen with polyethylene glycol (PEG) involves the reaction of ibuprofen with PEG under acidic or basic conditions. The reaction typically occurs in a biphasic system, where the organic phase contains ibuprofen and the aqueous phase contains PEG. The reaction is catalyzed by acids such as sulfuric acid or bases such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction is carried out in reactors equipped with stirring mechanisms to ensure proper mixing of the reactants. The reaction temperature is maintained between 60-80°C to facilitate the esterification process. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted ibuprofen and PEG .
化学反応の分析
Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .
Common Reagents and Conditions:
Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) at temperatures between 60-80°C.
Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at room temperature.
Major Products:
Esterification: this compound
Hydrolysis: Ibuprofen and PEG
科学的研究の応用
Chemistry: Tetraethyleneglycol Bisibuprofen Ester is used as a model compound in studies investigating the stability and degradation of pharmaceutical formulations. Researchers use this compound to understand the interactions between active pharmaceutical ingredients and excipients .
Biology: In biological studies, this compound is used to investigate the pharmacokinetics and metabolism of esterified ibuprofen derivatives. These studies help in understanding how the body processes and eliminates these compounds .
Medicine: In the medical field, this compound is studied for its potential effects on drug efficacy and safety. Researchers examine how the presence of this impurity influences the therapeutic outcomes of ibuprofen-containing medications .
Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes. Ensuring that the levels of this impurity are within acceptable limits is crucial for maintaining the safety and efficacy of pharmaceutical products .
作用機序
The mechanism of action of Tetraethyleneglycol Bisibuprofen Ester is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that esterified derivatives of ibuprofen can undergo hydrolysis to release ibuprofen, which then exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which mediate pain, inflammation, and fever .
類似化合物との比較
- Ibuprofen Methyl Ester
- Ibuprofen Ethyl Ester
- Ibuprofen Sorbitol Ester
Comparison: Tetraethyleneglycol Bisibuprofen Ester is unique due to its formation with polyethylene glycol, which imparts different physicochemical properties compared to other ibuprofen esters. For example, Ibuprofen Methyl Ester and Ibuprofen Ethyl Ester are smaller molecules and may have different solubility and stability profiles. Ibuprofen Sorbitol Ester, on the other hand, is formed with sorbitol and is used to enhance the solubility of ibuprofen in aqueous solutions .
特性
IUPAC Name |
2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAGFSUIHFAIRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
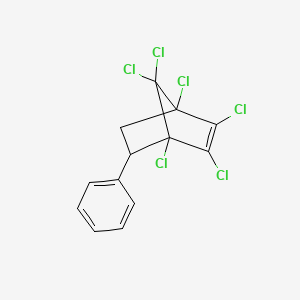
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
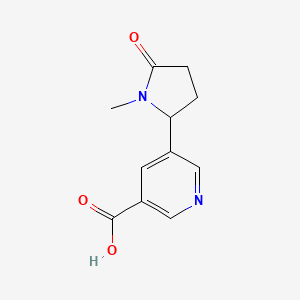
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
